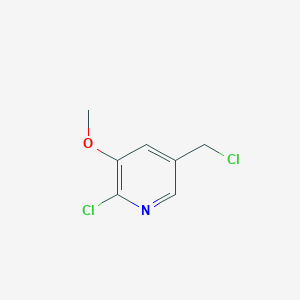

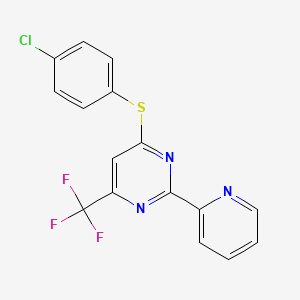

2-Chloro-5-(chloromethyl)-3-methoxypyridine

説明

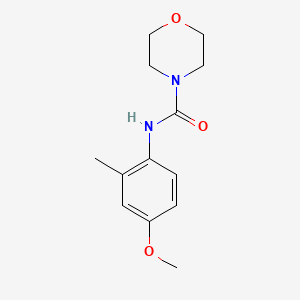

2-Chloro-5-(chloromethyl)-3-methoxypyridine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity. It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .

Synthesis Analysis

The synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine involves several steps. One method involves the reaction of a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent . Another method involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Other methods involve the use of different reagents and conditions .Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(chloromethyl)-3-methoxypyridine is C6H5Cl2N. Its molecular weight is 162.02 .Chemical Reactions Analysis

2-Chloro-5-(chloromethyl)-3-methoxypyridine can undergo various chemical reactions. For instance, it can be used as a key structural motif in active agrochemical and pharmaceutical ingredients . It can also react with other chemicals under certain conditions .科学的研究の応用

Heterocyclic Chemistry

As a pyridine derivative, this compound participates in heterocyclic chemistry. Researchers explore its behavior in cyclization reactions to form new heterocycles. These heterocyclic compounds often exhibit unique properties and biological activities, making them valuable targets for drug discovery and materials science.

Safety and Hazards

2-Chloro-5-(chloromethyl)-3-methoxypyridine is considered hazardous. It causes skin irritation and is harmful if absorbed through the skin. It may cause irritation of the digestive tract and is toxic if swallowed. It may be harmful if inhaled and causes respiratory tract irritation . It also poses a slight fire hazard when exposed to heat or flame .

将来の方向性

特性

IUPAC Name |

2-chloro-5-(chloromethyl)-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBRPHSJMJKKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(chloromethyl)-3-methoxypyridine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-bromobenzamide](/img/structure/B2429015.png)

![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2429019.png)

![Ethyl 4-[4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2429026.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide](/img/structure/B2429030.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2429032.png)

![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2429033.png)

![3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2429034.png)

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2429035.png)